molecular formula C16H26ClNO10 B14810892 (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride

Cat. No.: B14810892
M. Wt: 427.8 g/mol
InChI Key: KGGIQCVPXFEYMV-WKILGUOFSA-N
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Description

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetoxy groups and an aminoethoxy substituent, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride typically involves multiple steps, including protection and deprotection of functional groups, as well as selective acetylation and etherification reactions. The key steps in the synthesis may include:

    Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions at hydroxyl sites.

    Formation of the Pyran Ring: Cyclization reactions to form the tetrahydro-2H-pyran ring structure.

    Introduction of the Aminoethoxy Group: Nucleophilic substitution reactions to introduce the aminoethoxy substituent.

    Acetylation: Selective acetylation of hydroxyl groups to form the triacetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as PCC or DMP.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions to replace the aminoethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

    Gene Expression: Influencing gene expression to regulate the production of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

The uniqueness of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H26ClNO10

Molecular Weight

427.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride

InChI

InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13+,14+,15-,16-;/m1./s1

InChI Key

KGGIQCVPXFEYMV-WKILGUOFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Origin of Product

United States

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